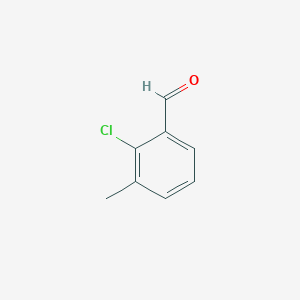
2-Chloro-3-methylbenzaldehyde
概要
説明
2-Chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO. It has a molecular weight of 154.6 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methylbenzaldehyde consists of a benzene ring with a chlorine atom and a methyl group attached to it. The exact positions of these groups on the benzene ring can be determined by NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-methylbenzaldehyde can be diverse, depending on the conditions and the reagents used. For example, benzaldehydes can undergo nucleophilic addition and dehydration reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-methylbenzaldehyde include its molecular weight (154.6), its solid physical form, and its storage temperature (room temperature under an inert atmosphere) .科学的研究の応用
Pharmacology
In pharmacology, 2-Chloro-3-methylbenzaldehyde is utilized in the synthesis of various compounds that can serve as intermediates for drug development. Its reactivity due to the aldehyde group makes it a valuable precursor in the formation of imines and oximes, which are often used in the creation of pharmaceuticals .
Material Science
This compound plays a role in material science, particularly in the synthesis of polymers and small organic molecules. Its inclusion in polymer chains can alter the physical properties of the material, such as rigidity and thermal stability .
Chemical Synthesis
2-Chloro-3-methylbenzaldehyde: is a key starting material in organic synthesis. It can undergo various chemical reactions, including nucleophilic addition or substitution, to form a wide range of products with different functional groups that are essential in synthetic chemistry .
Analytical Chemistry
In analytical chemistry, derivatives of 2-Chloro-3-methylbenzaldehyde can be used as standards or reagents in chromatographic analysis and spectrophotometry. These applications are crucial for the qualitative and quantitative determination of substances in complex mixtures .
Life Sciences
In life sciences, this compound can be used to study cell biology and biochemistry. It may be involved in the synthesis of compounds that interact with biological macromolecules, aiding in the understanding of biological processes and the development of diagnostic tools .
Environmental Studies
2-Chloro-3-methylbenzaldehyde: can be used in environmental studies to understand the degradation processes of aromatic compounds. It serves as a model compound to study the breakdown of similar structures in white rot fungi and other microorganisms involved in lignin degradation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOLMLQWRYFRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560942 | |
| Record name | 2-Chloro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylbenzaldehyde | |
CAS RN |
61563-28-8 | |
| Record name | 2-Chloro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

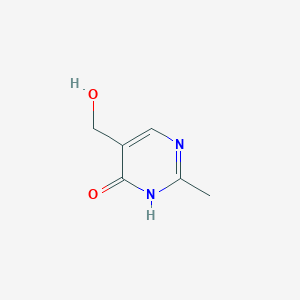

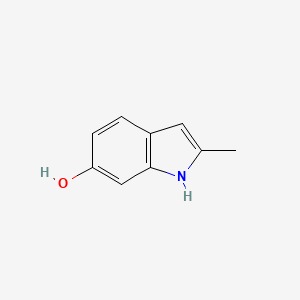


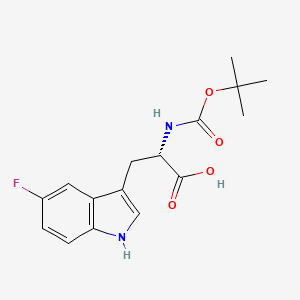
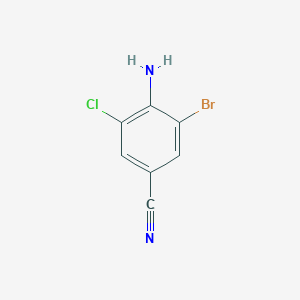




![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)

